(-)-alpha-Bisabolol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

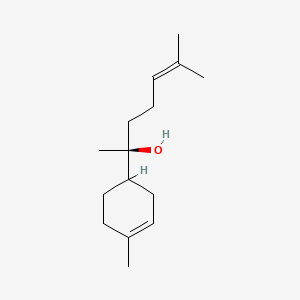

(-)-alpha-Bisabolol is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring and a heptenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-alpha-Bisabolol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. Subsequent steps include functional group transformations to introduce the hydroxyl group and the heptenol chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency. The use of flow chemistry and continuous processing can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(-)-alpha-Bisabolol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bonds in the cyclohexene and heptenol chains can be reduced to form saturated compounds.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Saturated alcohols or hydrocarbons.

Substitution: Halides, amines, or other substituted derivatives.

Scientific Research Applications

Anti-Inflammatory Effects

Numerous studies have demonstrated that (-)-alpha-Bisabolol exhibits potent anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. For instance, in a study involving mice treated with dextran sulfate sodium (DSS), this compound significantly decreased the Disease Activity Index (DAI) and myeloperoxidase (MPO) activity, indicating its efficacy in mitigating colonic inflammation .

Table 1: Summary of Anti-Inflammatory Effects

Anticancer Properties

This compound has shown promise in cancer research, particularly for its ability to induce apoptosis in cancer cells. In glioma cell lines (C6 and U138-MG), treatment with this compound resulted in decreased cell viability and increased ecto-5'-nucleotidase/CD73 activity, suggesting a mechanism involving adenosine receptor modulation . Additionally, it has been noted for its chemopreventive properties against various cancers.

Table 2: Summary of Anticancer Effects

| Study | Cancer Type | Key Findings |

|---|---|---|

| Glioma | Decreased cell viability; increased ecto-5'-nucleotidase activity | |

| Various | Induced apoptosis; inhibited tumor growth |

Neuroprotective Effects

Research indicates that this compound may protect against neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit β-amyloid aggregation and reduce oxidative stress markers in neuronal cells. In one study, this compound treatment preserved mitochondrial function and reduced reactive oxygen species (ROS) levels .

Table 3: Summary of Neuroprotective Effects

| Study | Condition | Key Findings |

|---|---|---|

| Alzheimer's Disease | Inhibited Aβ aggregation; reduced ROS levels | |

| Oxidative Stress | Upregulated bcl-2; downregulated bax and caspases |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been documented against both bacterial and fungal strains, making it a candidate for use in topical formulations aimed at treating infections.

Table 4: Summary of Antimicrobial Effects

| Study | Pathogen Type | Key Findings |

|---|---|---|

| Bacterial | Significant inhibition of growth | |

| Fungal | Effective against multiple strains |

Case Study 1: Skin Inflammation

In a controlled study examining the effects of this compound on skin inflammation induced by TPA, significant reductions in ear thickness and inflammatory markers were observed following topical application. This suggests its potential as a therapeutic agent for inflammatory skin conditions .

Case Study 2: Colon Inflammation

Another study focused on the impact of this compound on colonic inflammation in DSS-induced mice demonstrated its ability to protect the colon's microarchitecture while reducing inflammatory cytokine expression . This positions this compound as a promising candidate for treating inflammatory bowel diseases.

Mechanism of Action

The mechanism by which (-)-alpha-Bisabolol exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The specific pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

- (1S,2S,3R,4R)-3-Methylbicyclo[2.2.1]hept-5-en-2-ol

- Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1α,2β,5α)]-

Uniqueness

(-)-alpha-Bisabolol is unique due to its specific structural features, such as the combination of a cyclohexene ring and a heptenol chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying (-)-alpha-Bisabolol's antioxidant activity, and how can researchers experimentally validate these mechanisms?

this compound scavenges free radicals via its monocyclic sesquiterpene structure, donating hydrogen atoms to stabilize reactive oxygen species (ROS). To validate this, researchers should:

- Use DPPH/ABTS assays to quantify radical scavenging capacity, reporting IC50 values (e.g., 123.78 µg/mL for pure this compound) .

- Measure lipid peroxidation inhibition in cell-free systems (e.g., linoleic acid oxidation models) and cell-based assays (e.g., HaCaT keratinocytes exposed to UV-induced ROS) .

- Incorporate positive controls (e.g., ascorbic acid) and validate results with multiple antioxidant assays to account for method-specific biases .

Q. What standardized protocols exist for assessing this compound's stability in topical formulations?

Stability testing should include:

- Accelerated degradation studies : Expose formulations to 40°C/75% relative humidity for 3–6 months, monitoring chemical degradation via HPLC .

- Freeze-thaw cycling : Evaluate physical stability (e.g., particle size, polydispersity index) after 3 cycles (-70°C to 25°C) to simulate temperature fluctuations during storage .

- pH and viscosity monitoring : Track changes in formulation properties under stress conditions, ensuring compliance with dermatological use standards (pH 5.0–6.0) .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo studies to assess this compound's anti-inflammatory effects while controlling for confounding variables?

- In vitro : Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α/IL-6 suppression. Normalize data to cell viability (MTT assay) to exclude cytotoxicity-driven effects .

- In vivo : Employ murine models (e.g., carrageenan-induced paw edema) with blinded treatment allocation. Include vehicle and positive control groups (e.g., dexamethasone) .

- Address variability : Predefine inclusion criteria (e.g., animal weight ranges) and randomize subjects to minimize bias. Use ANOVA with post-hoc tests for multi-group comparisons .

Q. What methodological approaches are recommended for resolving contradictions in reported IC50 values of this compound across different antioxidant assays?

- Comparative meta-analysis : Pool data from studies using identical assay conditions (e.g., DPPH concentration, solvent systems) to identify protocol-driven discrepancies .

- Standardize reporting : Adopt guidelines from Pharmaceutical Research Instructions for Authors (e.g., report instrument precision, justify >3 significant figures) .

- Replicate under controlled conditions : Repeat conflicting assays in a single lab with standardized reagents and equipment to isolate methodological variables .

Q. How can researchers optimize this compound's bioavailability through nanoemulsion formulations like SNEDDS?

- Surfactant-co-surfactant screening : Test combinations (e.g., Tween 80:Transcutol HP) at varying ratios (e.g., 3:1 to 1:3) to achieve % transmittance >99% and particle size <20 nm .

- Characterization : Use dynamic light scattering (DLS) for size/PDI, zeta potential for stability (-15 to -20 mV), and Franz diffusion cells for skin permeation studies .

- Stability-by-design : Incorporate antioxidants (e.g., BHT) into SNEDDS pre-concentrates to prevent oxidation during storage .

Q. Methodological Challenges & Data Analysis

Q. What strategies mitigate batch-to-batch variability in this compound sourced from natural extracts?

- Chemical fingerprinting : Use GC-MS/HPLC to quantify key markers (e.g., alpha-Bisabolol oxide) and reject batches with >5% compositional deviation .

- Synthetic standardization : Opt for enantiopure synthetic this compound (CAS 22567-36-8) to ensure consistency, referencing EINECS 245-086-2 for regulatory compliance .

Q. How can researchers reconcile conflicting findings on this compound's efficacy in oral care applications (e.g., mouthwash studies)?

- Dose-response analysis : Compare studies using equivalent concentrations (e.g., 0.5% vs. 2% formulations) and adjust for contact time variability .

- Microbiome considerations : Account for intersubject differences in oral microbiota through stratified randomization in clinical trials .

Q. Safety & Regulatory Considerations

Q. What endpoints are critical in safety assessments of this compound for dermal applications?

- Dermal sensitization : Conduct murine Local Lymph Node Assays (LLNA) per RIFM guidelines, with thresholds based on EC3 values .

- Systemic toxicity : Perform OECD 407 repeated-dose 28-day oral toxicity studies, focusing on hepatorenal biomarkers .

- Phototoxicity : Assess under UVA/UVB exposure using 3T3 Neutral Red Uptake assays for topical formulations .

Q. Data Presentation & Reproducibility

Q. How should researchers report this compound data to enhance reproducibility?

- Adopt metric units : Follow Pharmaceutical Research guidelines (e.g., mL, sec) and avoid non-SI units .

- Detail statistical methods : Specify software (e.g., GraphPad Prism v10), tests (e.g., two-tailed t-test), and significance thresholds (e.g., p < 0.05) .

- Share raw data : Deposit HPLC chromatograms, NMR spectra, and assay protocols in repositories like Zenodo for peer validation .

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(2S)-6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14?,15-/m0/s1 |

InChI Key |

RGZSQWQPBWRIAQ-LOACHALJSA-N |

SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O |

Isomeric SMILES |

CC1=CCC(CC1)[C@](C)(CCC=C(C)C)O |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O |

Synonyms |

(+)-4-epi-alpha-bisabolol bisabolol bisabolol, (+)-isomer bisabolol, (-)-isomer levomenol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.